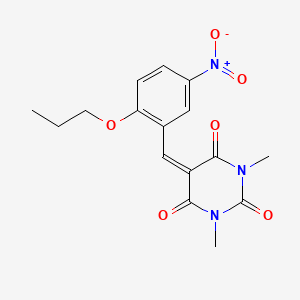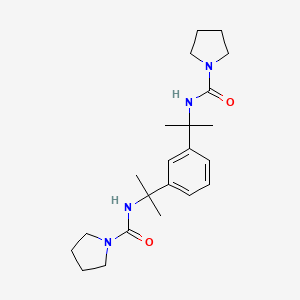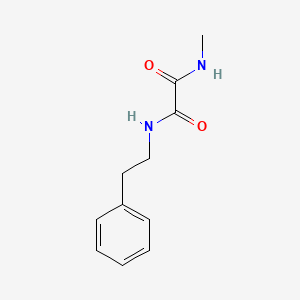
1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as NPB, is a pyrimidine derivative with potential applications in various fields of science. NPB has been widely studied due to its unique chemical structure and potential biological activities.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. The anticancer activity of this compound may be attributed to its ability to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce oxidative stress and DNA damage in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. In addition, this compound has been shown to exhibit anti-inflammatory and analgesic activities.
Advantages and Limitations for Lab Experiments
1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. This compound is also highly soluble in organic solvents, which makes it suitable for use in various assays. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological activities are not fully understood. In addition, this compound is highly reactive and can form adducts with other molecules, which may affect its biological activity.
Future Directions
There are several future directions for the research on 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is to investigate the potential of this compound as a photosensitizer for photodynamic therapy. Another direction is to evaluate the potential of this compound as an antifungal and antibacterial agent. Further studies are also needed to elucidate the mechanism of action of this compound and to identify its molecular targets. In addition, the development of new synthetic methods for this compound may lead to the discovery of new derivatives with enhanced biological activities.
Conclusion
In conclusion, this compound is a pyrimidine derivative with potential applications in various fields of science. The synthesis method of this compound has been optimized and improved over the years. This compound has been studied extensively for its potential applications as an anticancer, antifungal, and antibacterial agent. The mechanism of action of this compound is not fully understood, but studies have shown that it can induce apoptosis and inhibit the growth of cancer cells. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on this compound, including the investigation of its potential as a photosensitizer and the development of new synthetic methods for the compound.
Synthesis Methods
The synthesis of 1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction between 5-nitro-2-propoxybenzaldehyde and 1,3-dimethylbarbituric acid in the presence of a catalyst such as piperidine or pyridine. The reaction yields this compound as a yellow crystalline solid with a high purity. The synthesis method of this compound has been optimized and improved over the years to increase the yield and purity of the compound.
Scientific Research Applications
1,3-dimethyl-5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential applications in various fields of science. In the field of material science, this compound has been used as a fluorescent probe for the detection of metal ions such as copper and mercury. In the field of medicinal chemistry, this compound has been evaluated for its potential as an anticancer agent. This compound has also been studied for its potential as an antifungal and antibacterial agent. In addition, this compound has been investigated for its potential as a photosensitizer for photodynamic therapy.
properties
IUPAC Name |
1,3-dimethyl-5-[(5-nitro-2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6/c1-4-7-25-13-6-5-11(19(23)24)8-10(13)9-12-14(20)17(2)16(22)18(3)15(12)21/h5-6,8-9H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSJWLNNGNQUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-N'-(2-methyl-2-propen-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5139337.png)

![sec-butyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5139355.png)

![methyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B5139377.png)
![N-(3-{[(1-phenylethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-furamide](/img/structure/B5139385.png)
![4-[(1-benzyl-4-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5139393.png)



![4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5139426.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5139434.png)
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5139439.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine](/img/structure/B5139447.png)